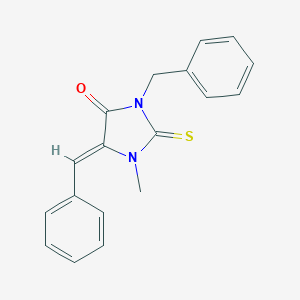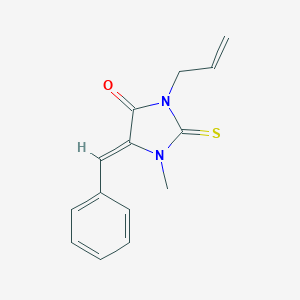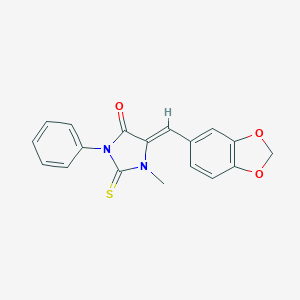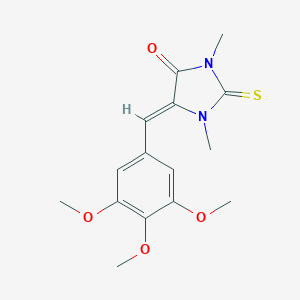![molecular formula C29H24N4OS B303547 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B303547.png)
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide, also known as BMT-052, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMT-052 belongs to the class of triazine-based compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used in experiments without causing significant harm to cells or animals. However, one limitation of using 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide. One future direction is to explore its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Another future direction is to improve its solubility in water, which would make it easier to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide and its potential interactions with other drugs.
Métodos De Síntesis
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been synthesized using various methods, including a one-pot reaction of 5,6-diamino-1,2,4-triazine, 4-methylphenyl isothiocyanate, and 1-naphthylacetic acid. The synthesis process involves the formation of a triazine ring, followed by the attachment of a 1-naphthylacetic acid moiety to the triazine ring through a sulfanyl linker.
Aplicaciones Científicas De Investigación
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has shown that 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
Nombre del producto |
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide |
|---|---|
Fórmula molecular |
C29H24N4OS |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C29H24N4OS/c1-19-10-14-22(15-11-19)27-28(23-16-12-20(2)13-17-23)32-33-29(31-27)35-18-26(34)30-25-9-5-7-21-6-3-4-8-24(21)25/h3-17H,18H2,1-2H3,(H,30,34) |
Clave InChI |
SHMHVZYHUXOWCV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B303485.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303486.png)